molecular formula C12H13NO3 B079552 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid CAS No. 133747-57-6

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

Cat. No. B079552
M. Wt: 219.24 g/mol
InChI Key: LWBXWUBOAVLXAX-UHFFFAOYSA-N
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Description

"5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid" is a compound of interest in the field of organic chemistry, particularly in the synthesis of novel organic molecules and understanding their properties and reactions. This compound, like others in its category, serves as a building block in the synthesis of various chemicals and materials, offering insights into molecular interactions and behavior.

Synthesis Analysis

The synthesis of similar compounds, such as 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids, has been achieved through three-component condensation involving 3-aminopyrroles, (het)aromatic aldehydes, and Meldrum's acid. The process involves in-situ generation of labile intermediates through regioselective decarboxylation (Lichitsky et al., 2010).

Molecular Structure Analysis

The molecular structure and spectroscopic properties of closely related compounds, such as 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, have been explored using various techniques like FT-IR, NMR, and UV, alongside quantum chemical methods. These studies highlight the importance of molecular electrostatic potential, dipole moment, and polarizability in understanding the compound's behavior (Devi, Bishnoi, & Fatma, 2020).

Chemical Reactions and Properties

The chemical reactivity and properties of N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid have been demonstrated to be significantly influenced by intramolecular hydrogen bonding interactions. These interactions not only define the molecular structure but also impact the charge transfer processes within the molecule, affecting its emission and second hyperpolarizability properties (Muthuraja et al., 2018).

Scientific Research Applications

  • Spectroscopic Properties and Quantum Mechanical Study : The spectroscopic properties of a closely related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, were investigated. This study employed techniques like FT-IR, NMR, UV, and quantum chemical methods to understand its properties, such as Mulliken charges, HOMO and LUMO energies, thermodynamic parameters, and molecular electrostatic potential (Devi, Bishnoi, & Fatma, 2020).

  • Potential Antibacterial Drugs : A number of derivatives of 5-oxo-1-phenyl-pyrrolidine-3-carboxylic acid were synthesized as potential antibacterial drugs. These compounds showed moderate to good activity against gram-positive and gram-negative bacteria (Devi et al., 2018).

  • Hydrogen Bonding Influence on Molecular Properties : A study on N-p-tolyl-5-oxo pyrrolidine-3-carboxylic acid (TOPCA) highlighted the influence of intramolecular hydrogen bonding on its molecular properties. Intramolecular hydrogen bonding interactions were found to stimulate the emission property of TOPCA and induce its second hyperpolarizability (Muthuraja et al., 2018).

  • Stable Free Radicals for Biophysical and Biomedical Research : In the context of magnetic resonance spectroscopy and imaging, stable free radicals of the pyrrolidine series, including analogs of 5-oxo-pyrrolidine-3-carboxylic acid, are used as molecular probes and labels. These compounds demonstrate high stability in biological systems (Dobrynin et al., 2021).

  • Asymmetric Michael Addition Reactions : The synthesis of pyrrolidine-3-carboxylic acid derivatives through asymmetric Michael addition reactions was investigated. This method was used to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids (Yin, Garifullina, & Tanaka, 2017).

properties

IUPAC Name

1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO3/c1-8-2-4-10(5-3-8)13-7-9(12(15)16)6-11(13)14/h2-5,9H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBXWUBOAVLXAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00372431
Record name 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid

CAS RN

133747-57-6
Record name 5-Oxo-1-p-tolyl-pyrrolidine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00372431
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

p-Toluidine (23.05 g) and itaconic acid (28.0 g) are mixed and heated at 130° C. for 1 hour to melt and then allowed to cool. Water (200 ml) is added thereto and the reaction mixture is crushed. The resulting precipitate is collected by filtration, washed with water and recrystallized from a mixed solvent (about 300 ml) of ethyl acetate and hexane [1:3 (v/v)] to give the desired product (45.73 g), m.p. 185°-187° C.
Quantity
23.05 g
Type
reactant
Reaction Step One
Quantity
28 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
P Haldar, G Barman, JK Ray - Tetrahedron, 2007 - Elsevier
A simple methodology for the conversion of substituted N-aryl-γ-lactam 2/3-carboxylic acids to substituted N-aryl-2/3-formyl-pyrroles has been developed. Several N-aryl-γ-lactam 2/3-…
Number of citations: 27 www.sciencedirect.com

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